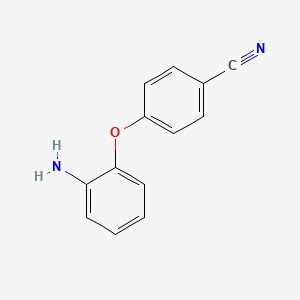

N-(3-氨基-4-甲基苯基)-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide and related compounds are synthesized through various chemical reactions involving thiourea derivatives, thiophene carboxamide, and other intermediates. Key methodologies include reactions of amines with isothiocyanates, Gewald reactions for thiophene synthesis, and condensation reactions to form Schiff bases. These processes are meticulously characterized by spectroscopic methods like NMR, IR, UV, and X-ray crystallography, ensuring the accurate identification of the synthesized compounds (Yeo & Tiekink, 2019), (Amr et al., 2010), (Arora et al., 2012).

Molecular Structure Analysis The molecular structures of synthesized thiophene derivatives are elucidated using X-ray crystallography, revealing the tautomeric states, conformational aspects, and hydrogen bonding patterns critical for understanding their chemical behavior and potential biological activities. Notably, thiophene derivatives demonstrate varying degrees of planarity and intramolecular interactions that contribute to their stability and reactivity (Vasu et al., 2003).

Chemical Reactions and Properties Thiophene carboxamides participate in a broad range of chemical reactions, including the formation of Schiff bases through reactions with aryl aldehydes and the synthesis of thiourea derivatives. These reactions are pivotal for further derivatization and exploration of biological activities. The reactivity of thiophene derivatives is influenced by their molecular structure, particularly the presence of substituents that can engage in hydrogen bonding and π-interactions (Shipilovskikh et al., 2020).

Physical Properties Analysis Thiophene carboxamides and related compounds exhibit distinct physical properties, such as solubility and crystallinity, which are crucial for their application in various fields. These properties are often determined by the compound's molecular structure, including the nature and position of substituents on the thiophene ring (Saeed et al., 2011).

Chemical Properties Analysis The chemical properties of N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide derivatives, such as reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization, are key factors in their application in synthesis and drug design. These properties are significantly influenced by the electronic and steric effects of substituents on the thiophene nucleus (Debruin & Boros, 1990).

科学研究应用

抗菌和抗真菌活性

类似于N-(3-氨基-4-甲基苯基)-2-噻吩甲酰胺的化合物显示出有希望的抗菌和抗真菌性质。例如,噻吩-3-甲酰胺的衍生物已经表现出对各种微生物菌株的显著活性。这些化合物的分子结构,通过分子内氢键的特征性,有助于通过稳定其构象并增强与微生物靶标的相互作用来提高其生物效力(Vasu et al., 2003)。

镇痛活性

对N-取代的4-芳基-4-氧代-2-[(3-噻吩-2-基)氨基]丁-2-烯酰胺进行的研究,这些化合物在结构上与N-(3-氨基-4-甲基苯基)-2-噻吩甲酰胺相关,揭示了它们的镇痛(止痛)潜力。这些研究表明了这类化合物在管理疼痛中的治疗可能性,而不会出现传统止痛药物所伴随的副作用(Shipilovskikh et al., 2020)。

抗肿瘤活性

一些N-(3-氨基-4-甲基苯基)-2-噻吩甲酰胺的衍生物已经被研究其抗肿瘤性质。例如,某些化合物已经显示出抑制癌细胞增殖的能力,表明它们在癌症治疗中的潜力。分子机制通常涉及调节细胞周期和凋亡途径,突显了这些化合物与细胞过程的复杂相互作用(Hao et al., 2017)。

合成和表征

对N-(3-氨基-4-甲基苯基)-2-噻吩甲酰胺及其类似物的合成和结构表征对于理解它们的化学性质和潜在应用至关重要。研究详细描述了各种合成途径和结构分析,为进一步探索其治疗用途奠定了基础(Ahmed, 2007)。

属性

IUPAC Name |

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOENHNIOLUQALG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)